4-甲基吡啶-3-硼酸

概览

描述

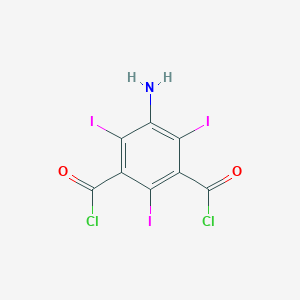

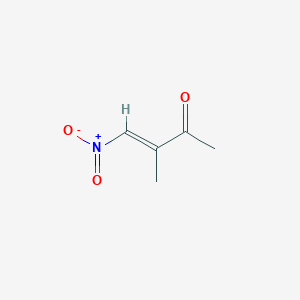

4-Methylpyridine-3-boronic acid is a chemical compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis and materials science. Boronic acids, including 4-methylpyridine-3-boronic acid, are commonly used as building blocks for the construction of complex molecular architectures and as catalysts in various chemical reactions .

Synthesis Analysis

The synthesis of halopyridinylboronic acids, which are closely related to 4-methylpyridine-3-boronic acid, involves regioselective halogen-metal exchange reactions followed by quenching with triisopropylborate. This method has been demonstrated to produce single regioisomeric boronic acid or ester products, which are important intermediates for further chemical transformations .

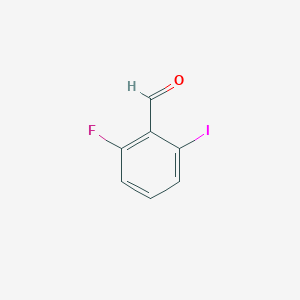

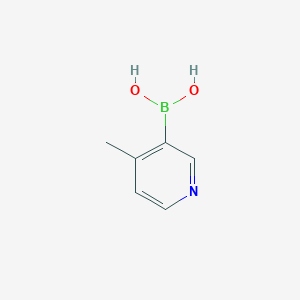

Molecular Structure Analysis

Boronic acids can form reversible covalent bonds with other molecules, which is a key feature in the construction of molecular nanostructures. For instance, the condensation of aryl- and alkylboronic acids with dihydroxypyridine ligands leads to the formation of macrocycles and dendrimers with boronate esters connected by dative B-N bonds .

Chemical Reactions Analysis

Boronic acids, including derivatives of pyridine-boronic acid, are known to catalyze various chemical reactions. For example, boric acid and its derivatives have been used as catalysts for the esterification of alpha-hydroxycarboxylic acids . Additionally, boronic acids have been utilized in the electrophilic activation of unprotected maltols in water, demonstrating their potential in pharmaceutical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methylpyridine-3-boronic acid are influenced by the presence of the boronic acid group and the pyridine ring. These compounds are typically stable and crystalline, making them suitable for use in Suzuki cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis . The boronic acid group also allows for the formation of covalent interactions with other molecules, which is crucial for the assembly of complex structures and the catalysis of chemical reactions .

科研应用

电化学应用

4-甲基吡啶-3-硼酸在电化学过程中发挥作用。例如,在硼掺杂金刚石电极上对3-甲基吡啶进行电化学氧化已被探索用于电有机合成和废水处理(Iniesta, Michaud, Panizza, & Comninellis, 2001)。

化学传感和诊断应用

从吡啶衍生的氟化硼酸附加的苄基双吡啶盐,包括4-甲基吡啶-3-硼酸,已被开发用于通过核磁共振光谱检测和区分含二醇的分析物,为生物医学诊断提供潜在应用(Axthelm, Görls, Schubert, & Schiller, 2015)。

配位化学和催化

4-甲基吡啶-3-硼酸在路易斯酸碱加合物的形成和异核桥联硼基、桥联硼基和μ2-硼化合物的构建中发挥作用(Braunschweig, Radacki, Scheschkewitz, & Whittell, 2005)。此外,它已被用于研究钯催化的亚胺水解(Ahmad, Rasool, Rizwan, Altaf, Rashid, Hussein, Mahmood, & Ayub, 2019)。

超分子化学

该化合物在超分子结构研究中具有重要意义,特别是涉及硼酸和双吡啶的氢键网络(Rodríguez-Cuamatzi, Luna-García, Torres-Huerta, Bernal-Uruchurtu, Barba, & Höpfl, 2009)。

有机合成

它在有机合成中的应用包括催化手性选择性氮杂迈克尔加成羟肟酸到醌亚胺酮(Hashimoto, Gálvez, & Maruoka, 2015)。

药物应用

硼酸化合物,如4-甲基吡啶-3-硼酸,已被探索用于各种药物应用,包括作为酶抑制剂、硼中子俘获剂用于癌症治疗,以及作为识别生物重要糖类的抗体模拟物(Yang, Gao, & Wang, 2003)。

Safety And Hazards

4-Methylpyridine-3-Boronic Acid is classified as a skin irritant and may cause damage to the eyes . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

性质

IUPAC Name |

(4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXFMIDIRZPCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376385 | |

| Record name | 4-Methylpyridine-3-Boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpyridine-3-Boronic Acid | |

CAS RN |

148546-82-1 | |

| Record name | 4-Methylpyridine-3-Boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylpyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。